N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-hydroxypyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-7-13-14(8-10)11(16)12-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVSQXPIXWOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylamine and 4-Hydroxy-1H-pyrazole-1-carboxylic Acid Condensation
The most widely reported method involves the condensation of benzylamine with 4-hydroxy-1H-pyrazole-1-carboxylic acid under acidic or catalytic conditions. This two-step process begins with nucleophilic attack by benzylamine on the carboxylic acid, forming an intermediate ammonium salt. Subsequent dehydration using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields the carboxamide.
Optimization Insights :
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Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Reactions typically proceed at 60–90°C to balance kinetic efficiency and byproduct formation.
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Catalysts : Triethylamine (Et₃N) or pyridine is often added to neutralize HCl generated during dehydration.
Yield Limitations :
Unoptimized protocols report yields of 45–60%, primarily due to incomplete dehydration or side reactions such as over-acylation.
Oxidative Coupling of Secondary Benzylic Amines
One-Step Oxidative Amination
A novel one-step method employs oxidative coupling between N-benzylcyclopropylamine and pyrazole-4-carbaldehyde derivatives. This approach, catalyzed by iron sulfate (FeSO₄) and calcium carbonate (CaCO₃) in acetonitrile, avoids multi-step isolation.
Mechanism :
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Imine Formation : The aldehyde reacts with the amine to form an imine intermediate.
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Oxidation : Sodium hypochlorite (NaOCl) oxidizes the imine to the carboxamide via a radical pathway.
Advantages :
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Efficiency : Eliminates intermediate purification steps, achieving yields of 65–75%.
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Scalability : Compatible with bulk synthesis due to mild conditions (60°C, 3–12 hours).
Table 1: Comparative Analysis of Oxidative Coupling Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| FeSO₄/CaCO₃ | MeCN | 60 | 73 |
| Cu(OAc)₂ | Toluene | 80 | 58 |
| None | DMF | 100 | 42 |
Curtius Rearrangement and Cyclization
Azide-to-Isocyanate Conversion
This multi-step route begins with 4-((3-benzylureido)methyl)furan-3-carbonyl azide, which undergoes Curtius rearrangement to form an isocyanate intermediate. Intramolecular cyclization in tetrahydrofuran (THF) at reflux yields the target compound.
Key Steps :
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Curtius Rearrangement : Thermal decomposition of the azide generates an isocyanate.
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Cyclization : The isocyanate reacts with the adjacent hydroxyl group, forming the pyrazole ring.
Yield Optimization :
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Reaction Time : Prolonged reflux (16+ hours) improves cyclization efficiency (73% yield).
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Purification : Column chromatography with ethyl acetate/hexane mixtures enhances purity.
Vilsmeier-Haack Formylation
Formylation of Pyrazolone Intermediates
Pyrazolone derivatives are formylated using the Vilsmeier-Haack reagent (POCl₃/DMF), introducing the aldehyde group necessary for subsequent condensation with benzylamine.
Procedure :
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Formylation : 1-Phenyl-1H-pyrazol-5(4H)-one reacts with POCl₃/DMF at 0–5°C.
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Condensation : The resulting aldehyde is treated with benzylamine and dehydrated.
Challenges :
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Side Reactions : Over-formylation or dimerization may occur without precise temperature control.
Friedel-Crafts Acylation
Acylation of Pyrazole Carboxylic Acid Chlorides
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride reacts with benzylamine in the presence of AlCl₃, leveraging Friedel-Crafts chemistry to install the benzyl group.
Conditions :
-
Solvent : Xylene or chlorobenzene at 100–140°C.
Outcome :
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Yield : 61–87% for analogous compounds.
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Byproducts : Diacylated products may form with excess benzylamine.
Comparative Evaluation of Synthetic Routes
Table 2: Efficiency and Practicality of Methods
| Method | Steps | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Condensation/Dehydration | 2 | 45–60 | Moderate | High |
| Oxidative Coupling | 1 | 65–75 | Low | High |
| Curtius Rearrangement | 3 | 70–73 | High | Moderate |
| Vilsmeier-Haack | 2 | 50–65 | Moderate | Low |
| Friedel-Crafts | 2 | 60–87 | Moderate | High |
Critical Analysis :
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
The anticancer potential of N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide has been highlighted in several studies:
- Mechanism of Action : Pyrazole compounds often induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell division .
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Case Studies :
- A study reported that certain pyrazole derivatives exhibited IC50 values as low as 0.39 µM against HCT116 colon cancer cells .
- Another investigation demonstrated that N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide showed significant activity against A375 melanoma cells with an IC50 of 4.2 μM .
Anti-inflammatory Applications
This compound is also being explored for its anti-inflammatory properties:
- Mechanisms : The compound may act by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response .
- Research Findings : Experimental models have shown promising results in reducing inflammation markers in various conditions, suggesting potential therapeutic uses in diseases such as arthritis and other inflammatory disorders.
Antimicrobial Applications
The antimicrobial efficacy of pyrazole compounds has been well-documented:
- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
- Fungal Activity : Some derivatives have shown potent antifungal activity against pathogenic fungi, making them candidates for agricultural applications as fungicides .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Alteration of side chains | Improved selectivity for specific cancer types |
| Hydroxyl group presence | Enhanced anti-inflammatory effects |
Mechanism of Action
The mechanism of action of N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and benzylamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects :
- The hydroxy group in the target compound enhances hydrogen-bonding capacity compared to the nitro group in ’s derivative, which introduces strong electron-withdrawing effects. This difference may alter binding affinity in enzyme inhibition .
- Methoxy substituents () increase lipophilicity but reduce acidity compared to the hydroxy group in the target compound .
Dihydro-pyrazole derivatives () exhibit reduced aromaticity, which may limit π-π stacking interactions critical for receptor binding .
Biological Implications :
Biological Activity
N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characterization, and biological evaluations of this compound, focusing on its potential as an anti-diabetic, antioxidant, and anticancer agent.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of benzylamine with 4-hydroxy-1H-pyrazole-1-carboxylic acid. Structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The compound's molecular structure can be confirmed through various spectroscopic methods, ensuring that the desired product is obtained.
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic potential of this compound. It has been evaluated for its ability to inhibit key enzymes involved in carbohydrate metabolism, specifically α-glucosidase and α-amylase.
These values indicate that the compound exhibits significant enzyme inhibition compared to standard drugs like Acarbose, suggesting its potential as a therapeutic agent for managing diabetes.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound demonstrated considerable free radical scavenging abilities, which are crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using various assays that measure the ability to neutralize reactive oxygen species (ROS).
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, revealing its effectiveness against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 0.74 | |
| A549 (Lung Cancer) | 48 | |
| HepG2 (Liver Cancer) | 0.28 |
The compound exhibited potent cytotoxic effects, leading to apoptosis in cancer cells. Mechanistic studies suggest that it may induce cell cycle arrest and promote autophagy, further enhancing its anticancer efficacy.
Case Studies and Research Findings
A comprehensive review of the literature reveals that compounds with similar pyrazole scaffolds have shown promising results in preclinical studies. For instance:
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties, which may complement their anticancer activities by reducing inflammation in tumor microenvironments .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : Cyclocondensation of ethyl acetoacetate with substituted hydrazines is a common approach. For example, analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) can optimize intermediates like pyrazole esters. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products.
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Tools :
- NMR : and NMR (DMSO-d6 or CDCl3) confirm substitution patterns and hydrogen bonding (e.g., hydroxy group at C4) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragments, distinguishing regioisomers .
Q. What spectral databases or computational tools predict the physicochemical properties of this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electronic properties (HOMO-LUMO gaps) and vibrational spectra (IR), validated against experimental data . PubChem’s computed descriptors (e.g., logP, topological polar surface area) guide solubility and bioavailability predictions .
Advanced Research Questions
Q. How do steric and electronic effects of the N-benzyl group modulate biological activity in pyrazole-carboxamide derivatives?
- Structure-Activity Relationship (SAR) : Substituents on the benzyl ring (e.g., electron-withdrawing groups like -Cl or -F) enhance binding to target proteins (e.g., kinases or GPCRs) by altering electron density at the pyrazole core. For example, fluorinated analogs of O-1302 show improved cannabinoid receptor affinity due to increased lipophilicity and metabolic stability . Comparative docking studies (AutoDock Vina) using crystal structures (PDB) quantify binding energy differences .
Q. What strategies resolve contradictions in reported biological data (e.g., IC50 variability) for this compound?
- Troubleshooting Framework :
- Assay Conditions : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, cytotoxicity assays may vary due to differences in ATP depletion endpoints (luminescent vs. colorimetric) .
- Batch Variability : Characterize impurities (HPLC-MS) from synthetic intermediates (e.g., unreacted benzyl chloride).
- Positive Controls : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
Q. How can molecular docking guide the design of this compound analogs for selective target engagement?
- Protocol :
Target Selection : Prioritize proteins with resolved X-ray structures (e.g., COX-2, PDB ID 5KIR).
Ligand Preparation : Generate 3D conformers (Open Babel) and assign protonation states (pH 7.4) .
Docking Simulations : Use Glide (Schrödinger) or GOLD to rank poses by GlideScore or ChemPLP.
Validation : Compare predicted binding modes with mutagenesis data (e.g., key residues for hydrogen bonding) .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Experimental Design :
- ADME Profiling : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h. LC-MS/MS quantifies parent compound and metabolites (e.g., glucuronide conjugates) .
- Tissue Distribution : Euthanize animals post-dose; homogenize organs (liver, kidney) for extraction and analysis.
- CYP Inhibition : Human liver microsomes assess metabolism (CYP3A4/2D6) to predict drug-drug interactions .
Data Contradiction and Validation
Q. Why do melting points (mp) vary across synthetic batches of pyrazole-carboxamides?
- Root Cause Analysis :
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable forms.
- Hydration/Solvation : TGA-DSC (thermogravimetric analysis) detects bound solvents (e.g., H2O in mp 150–152°C vs. anhydrous mp 160°C) .
- Impurities : Residual DMF (GC-MS) lowers mp by 5–10°C; optimize washing steps (diethyl ether) .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
- Mitigation Strategies :
- Force Field Refinement : Use OPLS3e (better for aromatic interactions) instead of MMFF94 in docking .
- Solvent Effects : Include explicit water molecules in MD simulations (NAMD) to model hydrophobic pockets .
- Protonation States : Adjust ligand charges (e.g., deprotonated hydroxy group at physiological pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
